Diethylcarbamazine citrate

Catalog No.
S526029
CAS No.
1642-54-1
M.F
C16H29N3O8
M. Wt
391.42 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylcarbamazine citrate

CAS Number

1642-54-1

Product Name

Diethylcarbamazine citrate

IUPAC Name

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C16H29N3O8

Molecular Weight

391.42 g/mol

InChI

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PGNKBEARDDELNB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe

Synonyms

Carbamazine, Citrate, Diethylcarbamazine, Diethylcarbamazine, Diethylcarbamazine Citrate, Diethylcarbamazine Citrate (1:1), Diethylcarbamazine Citrate (1:2), Diethylcarbamazine L-Tartrate (1:1), Diethylcarbamazine Maleate, Diethylcarbamazine Monohydrochloride, Diethylcarbamazine Phosphate (1:1), Hetrazan, Loxuran, Maleate, Diethylcarbamazine, Monohydrochloride, Diethylcarbamazine, Notezine

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Description

The exact mass of the compound Diethylcarbamazine citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as > 75% in water @ 20 °cfreely sol in hot alcoholsparingly sol in cold alcoholpractically insoluble in acetone, benzene, chloroform and ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of piperazinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diethylcarbamazine citrate is a synthetic compound primarily used as an anthelmintic agent in the treatment of various filarial infections, including lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis. The compound is a citrate salt of diethylcarbamazine, which enhances its solubility and bioavailability, making it more effective for oral administration. The chemical formula for diethylcarbamazine citrate is C10H21N3OC6H8O7\text{C}_{10}\text{H}_{21}\text{N}_{3}\text{O}\cdot \text{C}_{6}\text{H}_{8}\text{O}_{7} .

  • Formation of Diethylcarbamazine: This is achieved by reacting diethylamine with carbamoyl chloride:
    Diethylamine+Carbamoyl ChlorideDiethylcarbamazine\text{Diethylamine}+\text{Carbamoyl Chloride}\rightarrow \text{Diethylcarbamazine}
  • Conversion to Citrate Salt: The diethylcarbamazine base is then reacted with citric acid to form the citrate salt:
    Diethylcarbamazine+Citric AcidDiethylcarbamazine Citrate\text{Diethylcarbamazine}+\text{Citric Acid}\rightarrow \text{Diethylcarbamazine Citrate}

These reactions highlight the importance of both the carbamate structure and the citrate component in enhancing the drug's pharmacological properties .

Diethylcarbamazine functions primarily by sensitizing microfilariae to phagocytosis, effectively enhancing the immune system's ability to eliminate these parasites. Its mechanism of action is believed to involve interference with arachidonic acid metabolism in the parasites, leading to increased susceptibility to immune attack. Specifically, it affects pathways involving cyclooxygenase and lipoxygenase, which are critical for inflammatory responses . The drug does not kill the parasites outright but makes them more vulnerable to host defenses.

The synthesis methods for diethylcarbamazine citrate are as follows:

  • Synthesis of Diethylcarbamazine: This involves the nucleophilic substitution reaction between diethylamine and carbamoyl chloride.
  • Salt Formation: The resulting diethylcarbamazine is then treated with citric acid under controlled conditions to yield diethylcarbamazine citrate.

These methods ensure high purity and efficacy of the final product .

Diethylcarbamazine citrate is primarily used for treating:

  • Lymphatic Filariasis: Caused by Wuchereria bancrofti and Brugia malayi.
  • Tropical Pulmonary Eosinophilia: A condition associated with filarial infections.
  • Loiasis: Caused by Loa loa.
  • Preventive Measures: It has also been used in mass drug administration programs in endemic areas .

The World Health Organization recognizes it as an essential medicine for these conditions .

Interaction studies indicate that diethylcarbamazine may enhance the neuromuscular blocking effects of certain drugs, such as aclidinium. Additionally, it can interact with other medications that affect arachidonic acid metabolism or immune responses, necessitating careful management when co-administered . Side effects may include dizziness, headache, and gastrointestinal disturbances, particularly in patients with a high worm burden .

Several compounds share similarities with diethylcarbamazine citrate in terms of their use as anthelmintics or their chemical structure. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
IvermectinParalysis and death of parasites through GABA receptor modulationBroader spectrum against various parasites
AlbendazoleInhibits microtubule synthesis in parasitesEffective against a wide range of helminths
MebendazoleInhibits glucose uptake in helminthsCommonly used for intestinal worm infections
Pyrantel PamoateDepolarizing neuromuscular blocker affecting worm motilityPrimarily used for roundworm infections

Uniqueness of Diethylcarbamazine Citrate

Diethylcarbamazine citrate stands out due to its specific action against filarial infections and its ability to sensitize microfilariae to immune responses without directly killing them. This mechanism reduces the risk of severe inflammatory reactions compared to other anthelmintics that may cause rapid death of parasites .

The synthetic development of diethylcarbamazine citrate has evolved significantly since its discovery in 1947 by Yellapragada Subbarow [1]. The historical progression of synthetic methodologies reflects the pharmaceutical industry's evolution toward more efficient and scalable manufacturing processes.

The primary synthetic route for diethylcarbamazine involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions . This foundational approach has remained the cornerstone of diethylcarbamazine synthesis, with the reaction proceeding through nucleophilic acyl substitution to form the characteristic piperazine-carboxamide linkage. The synthesis involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine, followed by treatment with citric acid to produce the citrate salt .

Historical synthesis routes have typically employed dimethylformamide and dichloromethane as primary solvents, with reaction times ranging from 4-6 hours and yields varying between 68-95% depending on the specific conditions employed [3]. The industrial production methods involve large-scale synthesis using similar reaction pathways, with purification of the final product through crystallization and filtration to ensure high purity and compliance with pharmacopeial standards .

Alternative historical approaches have included piperazine-1-carboxylic acid formation methodologies, which utilize piperazine and carbonyl compounds under mild base catalysis at room temperature. These methods typically achieve yields of 45-73% with reaction times of 2-5 hours, employing tetrahydrofuran and methanol as solvent systems [5]. The modified Ullmann-Goldberg coupling reactions have also been explored, utilizing piperazine derivatives and activated aromatics under copper catalysis at elevated temperatures, achieving yields of 70-85% within 1-3 hours [5].

The evolution of synthetic methodologies has been driven by the need for improved yields, reduced environmental impact, and enhanced process economics. Early synthetic routes often suffered from longer reaction times, lower yields, and the use of hazardous solvents. The development of more efficient catalytic systems and optimized reaction conditions has progressively improved the overall synthetic efficiency.

Optimization of Coupling Reactions for Piperazine-Carboxamide Formation

The formation of the piperazine-carboxamide linkage represents the critical step in diethylcarbamazine synthesis, requiring precise control of multiple reaction parameters to achieve optimal yields and product purity. Piperazine carboxamides are typically synthesized via coupling reactions between piperazine derivatives and activated carbonyl intermediates, such as acyl chlorides, under mild conditions .

Temperature control emerges as a fundamental parameter, with optimal ranges spanning 5-70°C. Higher temperatures increase reaction rates but may reduce selectivity, while controlled heating maintains product purity [5] [6]. The reaction time optimization typically ranges from 1-6 hours, where longer reaction times improve conversion but extended exposure may increase impurity formation [6].

Catalyst loading optimization has proven crucial, with 0.5-1.0 mol% representing the optimal range. Higher catalyst loading increases reaction rates while maintaining clean catalysis that improves overall product purity [7] [6]. The selection of appropriate catalysts has evolved from traditional metal-based systems to more environmentally friendly alternatives, including copper nanoparticle catalysis and biocatalytic approaches [7].

Solvent volume optimization requires careful balance, with 3-8 mL/mmol representing the optimal dilution range. Proper dilution prevents side reactions and reduces byproduct formation, while excessive dilution may decrease reaction efficiency [6]. Base equivalents must be precisely controlled, typically employing 1.1-2.2 equivalents, where excess base improves conversion but controlled addition prevents degradation reactions [6].

Substrate concentration optimization typically employs 0.1-0.5 M concentrations, representing a balance between reaction efficiency and impurity control. pH control within the range of 7.0-8.5 favors formation while preventing decomposition, and inert atmosphere conditions using nitrogen or argon prevent oxidative impurities [6] [8].

The mechanistic understanding of piperazine-carboxamide formation involves nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the acyl chloride, followed by elimination of hydrogen chloride. The reaction proceeds through a tetrahedral intermediate, with the rate-determining step being the formation of the carbon-nitrogen bond. Optimization strategies focus on stabilizing this intermediate while preventing competing side reactions.

Citrate Salt Formation Mechanisms and Purification Protocols

The formation of diethylcarbamazine citrate involves the acid-base reaction between the basic diethylcarbamazine molecule and citric acid. Citric acid, a tricarboxylic acid, has found wide application in the pharmaceutical industry due to its biocompatibility, versatility, and environmentally friendly chemistry [9]. The functionality of citric acid is due to its three carboxylic groups and one hydroxyl group, which allow it to be used in many ways, including its ability to form stable pharmaceutical salts [9].

Direct acid-base reaction represents the most straightforward approach, conducted at room temperature in aqueous medium with 1:1 stoichiometry (base:acid), achieving yields of 85-95% with good but variable crystal morphology and purity levels of 95-98% [9] [10]. The mechanochemical process has been adopted as a solvent-free alternative to classical citrate synthetic routes that involve the use of solvents [11].

Crystallization from solution offers superior crystal quality, employing controlled cooling with mixed solvents and 1:1 stoichiometry with excess for driving equilibrium. This method achieves yields of 80-90% with excellent crystallinity and purity levels of 98-99.5% [9] [12]. The crystallization process can be optimized through seeding techniques, which involve introducing small crystals into a supersaturated solution to provide nucleation sites for crystal growth [12].

Mechanochemical synthesis presents an environmentally friendly alternative, utilizing ball milling under solvent-free conditions. This approach allows for 1:1 to 1:2 stoichiometric ratios, achieving yields of 70-85% with variable crystal quality depending on processing conditions and purity levels of 90-95% [11]. The solid excipient assisted mechanochemical salification process has shown promise for completing salification reactions while maintaining product stability [11].

Solvent evaporation methods employ elevated temperature and vacuum conditions with exact 1:1 stoichiometry preferred, achieving yields of 75-90% with good crystal quality under proper control and purity levels of 96-99%. Cooling crystallization utilizes gradual temperature reduction with controlled nucleation, achieving yields of 82-92% with the potential for excellent single crystal formation and purity levels of 98-99.8% [12] [13].

Anti-solvent precipitation involves poor solvent addition with controlled precipitation, achieving yields of 78-88% with rapid formation producing smaller crystals and purity levels of 94-97%. The choice of anti-solvent significantly influences crystal morphology and size distribution [12].

Purification protocols encompass multiple complementary approaches. Recrystallization using water-ethanol mixtures with cooling to 0-5°C achieves recovery yields of 75-85% and final purity of 98-99.5%, effectively removing inorganic salts and unreacted materials [12] [14]. Column chromatography employing silica gel with gradient elution at room temperature achieves recovery yields of 60-75% and final purity of 95-98%, removing structural analogs and byproducts [15].

Vacuum filtration provides efficient separation of crystals from mother liquor with controlled cooling, achieving recovery yields of 90-95% and final purity of 96-98% [12]. Washing protocols using cold solvents with ice-cold washing achieve recovery yields of 85-92% and final purity of 97-99%, removing surface impurities and residual salts [16] [14].

The selection of appropriate purification methods depends on the specific impurity profile, desired purity level, and scale of operation. Quality control measures throughout the purification process ensure compliance with pharmaceutical standards, typically employing high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy for comprehensive characterization [15] [17].

Green Chemistry Approaches for Sustainable Manufacturing

The pharmaceutical industry faces increasing pressure to adopt sustainable manufacturing practices, with the World Health Organization calling for transformative action toward greener pharmaceutical manufacturing and distribution [18]. Green chemistry approaches for diethylcarbamazine citrate synthesis focus on reducing environmental impact while maintaining product quality and economic viability.

Solvent-free synthesis represents a significant advancement in sustainable manufacturing, eliminating organic solvents entirely and achieving waste reduction of 60-80%. This approach eliminates solvent heating and cooling requirements, reducing energy consumption while minimizing solvent-related costs [7] [19]. However, implementation remains primarily at research scale, requiring further development for commercial viability.

Microwave-assisted reactions have demonstrated substantial promise, reducing energy consumption by 50-80% compared to conventional heating methods. These approaches achieve waste reduction of 40-60% and have successfully progressed to pilot scale implementation [7]. The use of microwave irradiation enables rapid heating, shorter reaction times, and improved reaction control, contributing to both environmental and economic benefits.

Biocatalytic transformations employ biodegradable catalysts under mild reaction conditions, achieving waste reduction of 30-50%. While initial catalyst costs may be higher, these approaches operate under ambient temperature conditions and are currently in early development stages [7] [20]. The development of engineered enzymes for pharmaceutical synthesis represents a growing area of innovation, offering high selectivity and reduced environmental impact.

Water-based processes utilize non-toxic solvent media with ambient temperature operations, achieving waste reduction of 45-65%. These processes minimize solvent costs and are commercially viable for many applications [7] [18]. The use of water as a reaction medium eliminates concerns about organic solvent emissions and simplifies downstream processing.

Recyclable catalysts reduce catalyst waste through extended catalyst life, achieving waste reduction of 35-55%. While requiring reduced catalyst replacement costs, these systems are progressing toward industrial implementation [19]. The development of heterogeneous catalysts that can be easily separated and reused represents a key advancement in sustainable synthesis.

Continuous flow synthesis minimizes batch processing waste through optimized heat integration, achieving waste reduction of 50-70%. These systems offer lower operational costs and are currently scaling up for industrial implementation [19] [21]. Continuous processing enables better process control, reduced equipment size, and improved safety compared to traditional batch operations.

The implementation of green chemistry principles requires careful consideration of the entire manufacturing lifecycle, from raw material sourcing to waste disposal. Process Mass Balance analysis, adherence to Green Chemistry Principles, and evaluation of Product Handprint represent foundational elements of sustainable pharmaceutical manufacturing [19]. The optimization of reagent selection, catalyst screening, and smart registration commitments contribute to overall sustainability goals.

The pharmaceutical industry's transition toward sustainable manufacturing practices is supported by regulatory initiatives and industry collaborations. The adoption of green solvents, reduction of solvent volumes, maximization of batch sizes, and minimization of waste streams represent key strategies for sustainable diethylcarbamazine citrate production [19] [18]. The monitoring and tracking of energy consumption, utilization of green energy sources, and implementation of waste stream brokering contribute to comprehensive sustainability programs.

The solubility characteristics of diethylcarbamazine citrate demonstrate remarkable variability across different solvent systems, reflecting the compound's amphiphilic nature and ionic character. In aqueous environments, the compound exhibits exceptional solubility, with reported values ranging from 50 to 106 milligrams per milliliter at 25°C [2] [4] [5]. This high aqueous solubility is attributed to the presence of the citrate counterion, which enhances water solubility through ionic interactions and hydrogen bonding networks [1] [6].

The solubility profile in organic solvents reveals a distinctly different pattern. In ethanol (96 percent), diethylcarbamazine citrate demonstrates moderate solubility at approximately 30 milligrams per milliliter [4] [5]. Methanol provides freely soluble conditions for the compound [1], while dimethyl sulfoxide (DMSO) permits solubility up to 78 milligrams per milliliter [5]. However, the compound shows practically insoluble behavior in acetone, chloroform, benzene, and ether, with solubility values typically below 1 milligram per milliliter [4]. Notably, pyridine represents an exception among organic solvents, providing freely soluble conditions [7].

The aqueous solution of diethylcarbamazine citrate maintains a pH range of 5.0 to 6.0, indicating slight acidity due to the citric acid component [3]. This acidic character influences the compound's solubility behavior and contributes to its stability in aqueous formulations. The solubility dynamics are further influenced by temperature variations, with increased solubility observed at elevated temperatures in most solvent systems [8].

Thermal Behavior Analysis (DSC, TGA)

Differential scanning calorimetry and thermogravimetric analysis reveal complex thermal behavior patterns for diethylcarbamazine citrate, characterized by multiple phase transitions and distinctive decomposition characteristics. The compound exhibits a melting point range of 135 to 149°C, with variations attributed to different polymorphic forms and purity levels [1] [3] [9].

The most remarkable thermal characteristic of diethylcarbamazine citrate is its exhibition of three distinct structural transitions below room temperature [10] [11]. These transitions occur at specific temperatures: T₁ at 248 K (-25°C), T₂ at 226 K (-47°C), and T₃ at 108 K (-165°C). The first two transitions demonstrate temperature hysteresis with endothermic peaks during heating cycles and exothermic peaks during cooling cycles [10] [11]. The T₃ transition at 108 K exhibits temperature-rate sensitivity, indicating kinetic control mechanisms [10] [11].

Thermogravimetric analysis demonstrates that thermal decomposition of diethylcarbamazine citrate begins at approximately 287°C [12]. The decomposition process involves multiple steps, with initial mass loss attributed to dehydration and subsequent decomposition of the organic components. Importantly, thermal stability studies confirm that the compound remains stable at normal cooking temperatures, with no hazardous degradation products released below its decomposition threshold [12].

The differential scanning calorimetry data reveal specific heat capacities and enthalpies of transition, though detailed quantitative values require further investigation. The compound demonstrates thermal stability suitable for pharmaceutical applications, with decomposition temperatures well above normal storage and handling conditions [12] [13].

Partition Coefficient (LogP) and Ionization Constant (pKa) Determination

The partition coefficient and ionization constant of diethylcarbamazine citrate provide critical insights into its lipophilicity and acid-base behavior. The logarithmic partition coefficient (LogP) values range from -1.3 to 0.092, indicating predominantly hydrophilic character [2]. This negative to near-zero LogP value reflects the compound's preference for aqueous phases over lipophilic environments, consistent with its high water solubility and ionic nature.

The ionization constant (pKa) of diethylcarbamazine citrate is reported as 6.9 for the strongest basic center [2]. This pKa value corresponds to the tertiary amine functionality in the diethylcarbamazine moiety, which exists in a protonated state under physiological pH conditions [2] [6]. The citrate component contributes additional ionizable groups with different pKa values, creating a polyprotic system with complex acid-base behavior.

The partition coefficient determination involves equilibrium measurements between octanol and water phases, following standard protocols for pharmaceutical compounds [14] [15]. The relatively low LogP values indicate limited membrane permeability potential, which may influence bioavailability and distribution characteristics. Computational methods using various algorithms (ALOGPS, Molsoft, Molinspiration) show correlation coefficients ranging from 0.849 to 0.961 when compared with experimental values [15].

Temperature and ionic strength effects significantly influence partition coefficient measurements. The presence of the citrate counterion modifies the effective LogP through ion-pair formation and affects the distribution behavior in biphasic systems [16]. These factors must be considered when interpreting partition coefficient data for pharmaceutical development applications.

Hygroscopicity and Polymorphic Stability Studies

Diethylcarbamazine citrate exhibits slightly hygroscopic properties, demonstrating controlled water uptake under varying humidity conditions [17] [18] [19]. Dynamic vapor sorption studies reveal that the compound maintains stability below critical moisture thresholds, with loss on drying specifications typically set at maximum 1 percent [3] [9].

Polymorphic stability investigations using X-ray diffraction and thermal analysis techniques confirm the existence of multiple solid-state forms [10] [20] [11]. The compound demonstrates remarkable structural adaptability, with three documented phase transitions occurring below room temperature. These transitions involve order-disorder mechanisms and conformational changes in the diethylcarbamazine backbone, influenced by C-H···N hydrogen bonding interactions between drug molecules [10] [11].

The hygroscopic behavior is characterized by gradual water uptake at relative humidity levels above 60 percent, with significant changes observed above 80 percent relative humidity [18] [19]. Moisture sorption isotherms demonstrate reversible adsorption-desorption cycles, indicating physical rather than chemical water interaction [21]. The water uptake mechanism involves surface adsorption followed by bulk absorption at higher humidity levels.

Storage condition optimization requires maintenance of controlled temperature and humidity environments. Recommended storage conditions include cool, dry locations away from light and moisture exposure [3] [9]. These conditions prevent moisture-induced degradation and maintain polymorphic stability throughout the product shelf life.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998)

Color/Form

White, crystalline powde

Odor

Odorless or slight odo

Appearance

Solid powder

Melting Point

286 to 289 °F (EPA, 1998)
141-143 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OS1Z389K8S

Related CAS

90-89-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Filaricides; Lipoxygenase Inhibitors
Dietylcarbamazine citrate is usually admin by mouth as tablets. ... It has also been given by intramuscular injection.
For mass treatment /against microfilariae of Wucereria bancrofti and Wuchereria malayi/ with the objective of reducing microfilaremia to subinfective levels for mosquitoes, the dose is 2 mg/kg, three times daily after meals, for 7 days for treatment directed toward possible cure, this dosage regimen is carried out for 10 to 30 days. ... For practical purposes, an adequate amount seems to be a total dose of about 72 mg/kg of the citrate salt.
For /treatment against Loa loa microfilariae/ a dose of 2 mg/kg should be given 3 times daily after meals for 2 to 3 weeks. If repeated courses are required to produce cure, they should be separated by periods of 3 to 4 weeks.
For treatment against /Onchocerca volvulus/, treatment is effective in removing microfilariae from the skin; however, they usually return after some weeks because the adult worms are not killed. ... When lesions of the eye are present, the initial dose of dietylcarbamazine should not exceed 0.5 mg/kg. This is given once on the first day and twice on the second. The dose is then increased to 1 mg/kg three times daily for the third day, and therapy is continued up to a total of 14 days with a dose of 2 to 3 mg/kg in two divided doses each day.
Diethylcarbamazine can be used effectively to treat infections caused by Wuchereria bancrofti, Wuchereria malayi, Loa loa, and Onchocerca volvulus. In the first three, radical cure can be achieved by either single or multiple courses of treatment. In onchocerciasis, radical cure is unlikely because the drug fails to kill the adult worms. Control can be achieved by short periodic courses of treatment. The drug has also been used effectively to treat filariasis due to Tetrapetalonema perstans or Tetrapetalonema streptocerca.
Diethylcarbamazine is also effective in clearing Ascaris infections, but it has been replaced by other agents for this purpose.
MEDICATION (VET): In sheep and especially in cattle, diethylcarbamazine has long been used for treatment of lungworm infections caused by Dictyocaulus. Veterinarians in the United Kingdom ... have used this drug routinely at a dose of 22 mg/kg/day for 3 days. Intramuscular injection is the routine method of administration, but equal efficacy apparently results when an initial intramuscular injection is followed by 2 oral doses. Immature worms are much more susceptible to the drug than adults; thus use of the drug is of the greatest value when admin early in the infection. In the USA, levamisole is generally used instead of diethylcarbamazine to treat ruminant lungworms.
MEDICATION (VET): Diethylcarbamazine can also be used as a preventive for heartworms in sea lions. In amusement parks and marinelands that have sea lions, Dirofilaria immitis infections frequently occur. At 7.7 mg/kg/day in the food, diethylcarbamazine prevents infection with this parasite and has no effect on fertility.
MEDICATION (VET): Dosage Diethylcarbamazine syrups, powder, or tablets used in a prophylactic heartworm schedule are administered daily at the rate of 6.6 mg/kg. The powder formulation (Cypip) is administered daily at the rate of 2.75 mg base/kg.
MEDICATION (VET): There are also reports of successful use of diethylcarbamazine in treatment of parasitic tracheobronchitis caused by Oslerus (Filaroides) osleri in dogs. For this purpose, the drug is administered at 22 mg/kg/day on each of four successive days.
... the oral use of diethylcarbamazine may lead to serious visual damage in onchocerciasis patients, whereas, using topical diethylcarbamazine /citrate lotion/ to eliminate microfilariae from the skin there is a net movement from the eye; thus ocular tissues are protected from the damage resulting from death of microfilariae in the eye.
Diethylcarbamazine, 3 mg/kg/body wt three times daily for 21 days was used successfully in 21 patients with eye infections due to Toxocara canis or Toxocara cati, which without such diagnosis would have been confused with the presence of retinoblastoma requiring removal of the affected eye. /Diethylcarbamazine/
In patients with eosinophilic lung (tropical eosinophilia), treatment with diethylcarbamazine causes a rapid disappearance of symptoms. This, and the finding of microfilariae in lung biopsies, suggest an association between filariasis and certain pulmonary syndromes.
Administration of diethylcarbamazine citrate to 18 men with onchocerciasis who were moderately to heavily infected, eliminated or considerable reduced microfilariae from skin snips, but was associated with a high incidence of posterior segment changes and associated visual field defects.
MEDICATION (VET): As a preventive for heartworm disease in dogs.

MeSH Pharmacological Classification

Lipoxygenase Inhibitors

Mechanism of Action

The drug has two types of action on susceptible microfilariae. The first is to decrease the muscular activity and eventually immobilize the organisms; this may result from a hyerpolarizing effect of the piperazine moiety, and it causes dislocation of the parasites from their normal habitat in the host. The second action is to produce alterations in the microfilarial surface membranes, thereby rendering them more susceptible to destruction by host defense mechanisms. There is definite evidence that diethylcarbamazine kills adult worms of Loa loa and presumptive evidence that it kills adult Wuchereria bancrofti and Wuchereria malayi. However, it has little action against adult Onchocerca volvulus. The mechanism of the filaricidal action of diethylcarbamazine is unknown. /Diethylcarbamazine/
It is postulated that in naturally infected animals, diethylcarbamazine somehow promotes the combination of antigen and antibody on the surface of serotonin-rich platelets. Serotonin is released from damaged platelets, which dramatically increases vascular permeability and leads to shock. This generally but not always occurs in dogs with a high microfilaremia.
Diethylcarbamazine causes rapid disappearance of microfilariae of Wuchereriia bancrofti, Wuchereria malayi, and Loa loa from the blood of man. The drug causes microfilariae of Onchlcerca volvulus to disappear from the skin but does not kill microfilariae in nodules that contain the adult (female) worms. It does not affect the microfilariae of Wuchereria bancrofti in a hydrocele, despite penetration into the fluid.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1642-54-2
16354-46-4

Wikipedia

Diethylcarbamazine citrate

Drug Warnings

There are no contraindications to the use of diethylcarbamazine, other than the fact that low doses should be used for initial therapy, especially in onchocerciasis and infection due to Loa loa (to minimize adverse reactions to destruction of the parasites).
Special care should be taken in using diethylcarbamazine in areas where both onchocerciasis and loaiasis occur. /Diethylcarbamazine/
In patients infected with Onchocerca volvulus or Wuchereria malayi, and to a lesser extent in those infected with Wuchereria bancrofti and Loa loa, the initial systemic reactions provoked by the massive destruction of microfilariae, or both during treatment may be severs. In such cases the dosage should be lowered or the drug stopped temporarily. Relief of these symptoms in heavily infected individuals may be afforded by pretreatment with corticosteroids, for example, dexamethasone (2 to 4 mg twice daily).
... use of diethylcarbamazine in microfilariae-positive dogs, is strictly contraindicated. ... The AVMA Council on Veterinary Services advises that all previously treated heartworm cases should be checked 3 months after the dog is started on diethylcarbamazine. If microfilariae are detected, the prophylactic program must be stopped until existing microfilariae are eliminated.
For more Drug Warnings (Complete) data for DIETHYLCARBAMAZINE CITRATE (6 total), please visit the HSDB record page.

Biological Half Life

... the plasma half-life /in man/ is about 8 hr after a 200 mg dose and 12 hr after an 800 mg dose.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1): ACTIVE

Storage Conditions

Preserve in tight containers.
Protect from light.

Stability Shelf Life

The product /as tablets/ is stable even under conditions of high temp and humidity.

Dates

Last modified: 07-15-2023
1: Abdel-Latif M. Diethylcarbamazine citrate ameliorates insulin resistance in high-fat diet-induced obese mice via modulation of adipose tissue inflammation. Int Immunopharmacol. 2015 Dec;29(2):607-12. doi: 10.1016/j.intimp.2015.09.021. Epub 2015 Oct 1. PubMed PMID: 26432178.
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